molecular formula C17H23N3O3S B11538485 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate

1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate

Cat. No.: B11538485
M. Wt: 349.4 g/mol
InChI Key: NWXQZURBJNMWLE-UHFFFAOYSA-N
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Description

(Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a diethylmethanimidamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum complexes. The process may involve steps such as:

    Formation of the ethoxyphenyl intermediate: This step involves the reaction of 4-ethoxyphenylamine with a suitable acylating agent.

    Synthesis of the dioxopyrrolidinyl intermediate: This involves the cyclization of a suitable precursor in the presence of a dehydrating agent.

    Coupling of intermediates: The final step involves coupling the ethoxyphenyl and dioxopyrrolidinyl intermediates with N,N’-diethylmethanimidamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, (Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE
  • **(Z)-1-{[1-(4-PROPYLOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE

Uniqueness

The uniqueness of (Z)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIETHYLMETHANIMIDAMIDE lies in its specific ethoxyphenyl group, which can influence its chemical reactivity and biological interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate

InChI

InChI=1S/C17H23N3O3S/c1-4-18-17(19-5-2)24-14-11-15(21)20(16(14)22)12-7-9-13(10-8-12)23-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,18,19)

InChI Key

NWXQZURBJNMWLE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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